2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a [1,3]thiazolo[5,4-c]azepin-4-one scaffold. Such structural complexity is common in bioactive molecules targeting enzymes or receptors with hydrophobic and polar binding pockets. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thioamide precursors and azepine ring formation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-13(7-9-3-4-11-12(6-9)23-8-22-11)19-16-18-10-2-1-5-17-15(21)14(10)24-16/h3-4,6H,1-2,5,7-8H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGOWGVJHPDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole and thiazoloazepine derivatives. The key steps in the synthesis may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Thiazoloazepine Ring: This step involves the cyclization of appropriate thioamide and azepine precursors.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the thiazoloazepine ring through an acetamide linkage under specific conditions such as the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the thiazoloazepine ring can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of thiazole- and azepine-containing acetamides. Below is a comparative analysis with structurally related derivatives:
Crystallographic and Computational Insights
- Crystal Packing : Analogous thiazole-acetamides (e.g., 2-(3-oxo-1,4-benzothiazin-4-yl)acetamide ) exhibit hydrogen-bonded dimers via amide NH and carbonyl groups, suggesting similar behavior in the target compound.
- Validation : Tools like SHELXL and CCDC guidelines are critical for confirming structural accuracy, especially for fused-ring systems prone to disorder.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Benzodioxole moiety : Known for its role in various biological activities.
- Thiazoloazepine scaffold : Associated with pharmacological effects.
Molecular Formula
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The thiazole and benzodioxole components are known to interact with various cellular pathways that regulate cancer cell proliferation and apoptosis.
Case Study : A study demonstrated that derivatives of thiazoloazepines show promising cytotoxic effects against breast cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling molecules involved in cell survival .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings : A comparative analysis of various thiazole derivatives indicated that those with benzodioxole substitutions significantly reduced inflammation markers in animal models of arthritis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to:
- Inhibit key enzymes involved in inflammatory processes.
- Modulate apoptotic pathways , leading to cancer cell death.
- Interact with microbial membranes , disrupting their integrity.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with thiazoloazepin precursors under reflux conditions (e.g., using DMF or THF as solvents) .
- Step 2 : Activation of intermediates via coupling reagents (e.g., EDC/HOBt) to form the acetamide linkage, requiring pH control (pH 7–8) and temperature (25–40°C) .
- Critical conditions : Use of bases like triethylamine for deprotonation and catalysts (e.g., Pd/C for hydrogenation steps) to enhance yields. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the benzodioxole and thiazoloazepin moieties .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What key structural features influence its bioactivity?
- Benzodioxole moiety : Enhances metabolic stability and membrane permeability via π-π stacking with aromatic residues in target proteins .
- Thiazoloazepin core : The nitrogen-rich heterocycle facilitates hydrogen bonding with kinases or proteases, as seen in related anticancer compounds .
- Acetamide linker : Adjusting substituents here modulates selectivity (e.g., fluorination improves binding to ATP pockets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Functional group substitution : Replace the benzodioxole with other electron-rich aromatics (e.g., indole or naphthyl) to assess potency shifts against cancer cell lines .
- Bioisosteric replacements : Swap the thiazoloazepin core with pyrimidine or triazole rings to evaluate pharmacokinetic trade-offs .
- Assay selection : Use kinase inhibition assays (e.g., EGFR or CDK2) and cytotoxicity screens (e.g., MTT on HeLa or MCF-7 cells) to quantify activity .
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate antiproliferative effects using both flow cytometry (apoptosis) and colony formation assays to rule out false positives .
- Pharmacokinetic profiling : Measure plasma stability and CYP450 interactions to distinguish intrinsic activity from metabolic artifacts .
- Structural analogs : Compare data with compounds sharing the thiazoloazepin core (e.g., pyrimidoindole derivatives) to identify scaffold-specific trends .
Q. What methodologies best assess metabolic stability and oxidative susceptibility?
- Liver microsome assays : Incubate with human or rat microsomes (37°C, NADPH cofactor) to quantify half-life (t1/2) and identify oxidative hotspots (e.g., benzodioxole ring opening) .
- LC-MS/MS metabolite ID : Detect hydroxylation or demethylation products using fragmentation libraries .
- Forced degradation studies : Expose to H2O2 (oxidative) or NaOH (hydrolytic) to map instability regions .
Q. How can discrepancies between in vitro and in vivo efficacy be resolved?
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs versus plasma .
- Dose-response refinement : Adjust dosing schedules based on PK/PD modeling to align IC50 values with therapeutic windows .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., PDB ID 1M17) and prioritize residues for mutagenesis .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds .
- Free energy calculations : Apply MM-PBSA to compare binding affinities of analogs and validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
